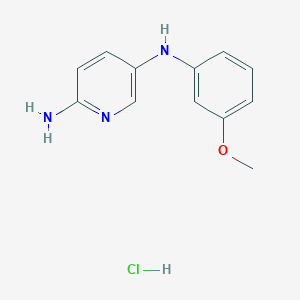

N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

- Synthesis of Pyridine Derivatives: Pyridine derivatives exhibit significant chemical and pharmacological properties. Research has demonstrated the synthesis and toxicity assessment of specific pyridine derivatives against agricultural pests, indicating the potential of N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride in contributing to the development of new insecticides or agrochemicals (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Materials Science

- Polyimides with Pyridine Units: Research into polyimides containing pyridine and biphenyl units highlights the relevance of pyridine derivatives in creating materials with desirable thermal, mechanical, and optical properties. Such materials could find applications in electronics, aerospace, or as coatings due to their high transparency and stability (Guan et al., 2015).

Pharmacology and Medicinal Chemistry

- Antiviral Activity: Compounds structurally related to pyridine derivatives have been explored for their antiviral activities. For example, specific diamino pyrimidine derivatives have shown marked inhibition of retrovirus replication, suggesting that N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride could be a candidate for further antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Catalysis

- Catalytic Applications: The design and synthesis of palladium complexes incorporating iminopyridine ligands have shown significant potential in catalysis, particularly in ethylene dimerization. This indicates the broader applicability of pyridine derivatives in developing catalysts for industrial processes (Nyamato, Ojwach, & Akerman, 2015).

Corrosion Inhibition

- Corrosion Inhibition for Steel: Pyridine derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, suggesting their utility in protecting industrial equipment or structures from corrosion. This application is critical in industries such as oil and gas, where material durability is paramount (Ansari, Quraishi, & Singh, 2015).

Fluorescence and Photophysical Studies

- Fluorescent Properties: Studies on pyridine compounds, including their synthesis and photophysical evaluation, have demonstrated significant fluorescent properties, making them potential candidates for use in optical materials, sensors, or as fluorescent markers in biological research (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

5-N-(3-methoxyphenyl)pyridine-2,5-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O.ClH/c1-16-11-4-2-3-9(7-11)15-10-5-6-12(13)14-8-10;/h2-8,15H,1H3,(H2,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTBZCMPEIEAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CN=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2964012.png)

![3-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2964019.png)

![N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2964021.png)

![3-(4-fluorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2964026.png)

![N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide](/img/structure/B2964027.png)

![4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride](/img/structure/B2964030.png)

![2-[(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964032.png)